![molecular formula C20H19F3N4OS B2358149 (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1170027-75-4](/img/structure/B2358149.png)
(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Description
Scientific Research Applications
Antimicrobial and Antifungal Agents
Research into novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds structurally related to the one you're interested in, has demonstrated significant antibacterial and antifungal activities. These compounds have been synthesized and characterized, showing good efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Sanjeeva, Reddy, & Venkata, 2022).
Anticancer Activity
A series of thiophene-containing 1,3-diarylpyrazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines. Some compounds exhibited significant growth inhibitory effects, suggesting their potential as leads for developing new anticancer drugs (Inceler, Yılmaz, & Baytas, 2013).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds have been designed and evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies revealed that certain compounds exhibited significant inhibitory activity, highlighting their potential as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Structural and Chemical Characterization
The study of isomorphous structures related to pyrazole derivatives has provided insights into their molecular configurations and the chlorine-methyl exchange rule. Such research aids in understanding the structural properties of these compounds, which is crucial for their application in various scientific fields (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of specific pyrazole derivatives with cannabinoid receptors have provided valuable information on their binding affinities and conformational dynamics. This research is important for the development of compounds with targeted therapeutic effects (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-25-17(13-16(24-25)18-6-3-11-29-18)19(28)27-9-7-26(8-10-27)15-5-2-4-14(12-15)20(21,22)23/h2-6,11-13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMVRUVVMHTSPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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